Pyrazolo[1,5-a]pyrimidine-6-carbonitrile
Description
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-4-9-7-1-2-10-11(7)5-6/h1-2,4-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJZIMCVNPNPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Three-Component Condensation Reaction
A widely reported and efficient method for synthesizing pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives involves a one-pot, three-component condensation reaction. This method typically uses:
- Reactants: 3(5)-amino-5(3)-methylpyrazole, an aldehyde (various substituted benzaldehydes), and malononitrile.
- Solvent: Ethanol.
- Conditions: Reflux, generally around 3-4 hours.
- Catalyst: Often no catalyst is required, making the process simple and environmentally friendly.
This approach yields 2-alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles in high yields (up to 88-98%) and good selectivity.
- The reaction proceeds regioselectively, producing a single isomer.
- Ethanol at reflux is the optimal solvent, providing the best yields compared to other solvents.
- The reaction tolerates various substituents on the benzaldehyde, including electron-donating and electron-withdrawing groups.
- No external catalyst is necessary, simplifying the procedure and reducing costs.
$$
\text{3(5)-amino-5(3)-methylpyrazole} + \text{benzaldehyde derivative} + \text{malononitrile} \xrightarrow{\text{EtOH, reflux}} \text{this compound derivative}
$$
| Entry | Aldehyde Substituent | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | p-Methyl | 3 | 85-90 | High yield, regioselective |
| 2 | p-Chloro | 3 | 88-92 | Electron-withdrawing tolerated |
| 3 | p-Methoxy | 3 | 90-95 | Electron-donating tolerated |
| 4 | Unsubstituted Benzaldehyde | 3 | 87-91 | Standard reference |
Data synthesized from Rahmati (2012) and related studies.
Summary Table of Catalyst Effect:
| Catalyst | Yield (%) | Reaction Time (min) | Notes |
|---|---|---|---|
| IL/MOF composite | 95-98 | 15 | Best performance |
| MIL-101(Cr) | 70-75 | 15 | Lower yield |
| MIL-53(Fe) | 65-70 | 15 | Lower yield |
| Zn(BDC) | 60-65 | 15 | Lower yield |
| No catalyst | <10 | 15 | Trace product formation |
Alternative Synthetic Routes Using α-Cyanocinnamonitrile and Other Precursors
Other methods involve the reaction of 3-aminopyrazoles with α-cyanocinnamonitrile or related derivatives under reflux in ethanol or acetic acid, often in the presence of catalytic amounts of piperidine or sodium ethoxide. These methods produce this compound derivatives with various functional groups.
- Reflux in ethanol with piperidine catalyst for 3-4 hours.
- Recrystallization from suitable solvents for purification.
- The method allows the introduction of various substituents, including benzothiazolyl and methylthio groups.
- Characterization confirms the presence of NH2, CN, and aromatic groups consistent with the target structure.
- 3-Aminopyrazole + α-cyanocinnamonitrile in ethanol + catalytic piperidine, reflux 4 h.
- Product isolation by filtration and recrystallization.
Information summarized from Synthesis of Some New Pyrazolo[1,5-a]Pyrimidines (Sage Journals).
Summary Comparison of Preparation Methods
| Method | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| One-pot three-component condensation | None | Ethanol | Reflux (~78 °C) | 3-4 h | 85-98 | Simple, high yield, regioselective |
| Catalyst-assisted solvent-free MCR | Cr-based IL/MOF composite | None (solvent-free) | 100 °C | 15 min | 88-98 | Fast, environmentally friendly |
| α-Cyanocinnamonitrile route | Piperidine or NaOEt | Ethanol or Acetic acid | Reflux | 3-4 h | Moderate to high | Allows varied substituents |
Research Findings and Notes
- Regioselectivity is a critical aspect; the reactions predominantly yield the this compound isomer with the amino group at position 7.
- The presence of malononitrile is essential for the formation of the carbonitrile functionality at position 6.
- The three-component condensation reaction is atom-economical and aligns with green chemistry principles when conducted without catalysts or solvents.
- Catalyst development, such as the Cr-based IL/MOF composite, enhances reaction rates and yields, offering scalable and sustainable options.
- Spectroscopic methods (IR, 1H NMR, 13C NMR, and 1H-15N HMBC) confirm the structure and purity of the synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl-containing compounds, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
Medicinal Chemistry and Biological Activities
Pyrazolo[1,5-a]pyrimidines exhibit a wide range of biological activities, making them valuable in drug discovery. Recent studies have highlighted their potential as:
- Anticancer Agents : Pyrazolo[1,5-a]pyrimidine derivatives have shown efficacy against various cancer types by inhibiting key kinases involved in tumor growth and proliferation. For instance, they target B-Raf, KDR, and Src kinases, among others .
- Antimicrobial Compounds : These compounds have demonstrated significant antimicrobial properties, making them candidates for the development of new antibiotics .
- Cognitive Enhancers : Certain derivatives act as selective phosphodiesterase inhibitors (e.g., PDE2A), which are linked to cognitive function improvement in models of neuropsychiatric disorders like schizophrenia and Alzheimer’s disease .
- Anxiolytics and Sedatives : Some pyrazolo[1,5-a]pyrimidines have been identified as having anxiolytic properties, contributing to their use in treating anxiety disorders .
Structure-Activity Relationships (SAR)
The effectiveness of pyrazolo[1,5-a]pyrimidine derivatives often depends on their structural modifications. Key findings from SAR studies include:
- Substitution Patterns : Modifications at the 5 and 6 positions significantly influence biological activity. For example, a methyl group at the 6-position has been shown to enhance potency against phosphodiesterase enzymes by up to 13-fold .
- Diversity of Derivatives : The ability to synthesize various derivatives through different substitution reactions allows for the exploration of numerous pharmacological profiles, enhancing the chances of discovering effective therapeutic agents .
Case Study 1: Antitumor Activity
A study investigated a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties. The results indicated that specific substitutions led to potent inhibitors of Aurora kinases and FLT-3 kinase. These findings suggest that tailored modifications can yield compounds with significant antitumor activity suitable for further development into clinical candidates .
Case Study 2: Cognitive Enhancement
In another study focusing on cognitive dysfunction models, a novel pyrazolo[1,5-a]pyrimidine compound was shown to enhance cognitive function through PDE2A inhibition. This compound exhibited favorable pharmacokinetic properties and improved brain exposure, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Synthesis and Functionalization
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves:
- Condensation Reactions : These reactions involve aminopyrazoles with various electrophiles like enaminonitriles or unsaturated ketones.
- Post-Synthetic Modifications : Strategies such as functional group interconversions allow for the fine-tuning of biological activity and selectivity profiles.
These synthetic routes contribute to the structural diversity necessary for exploring new therapeutic avenues .
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine-6-carbonitrile varies depending on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, as a kinase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby interfering with cellular signaling pathways involved in cancer progression . The molecular targets and pathways involved include tropomyosin receptor kinases (Trks), which play a crucial role in cell growth and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
a. Tetrazolo[1,5-a]pyrimidine-6-carbonitrile
- Structural Difference : Replaces the pyrazole ring with a tetrazole (five-membered ring with four nitrogen atoms).
- Synthesis: Achieved via a one-pot three-component reaction using benzaldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole under solvent-free conditions (100°C, HMTA-BAIL@MIL-101(Cr) catalyst). Yields range from 85–94% in 15–40 minutes, outperforming traditional methods (60–78% yields, 3–6 hours) .
- Applications : Primarily explored for cytotoxic activity against cancer cells, with derivatives showing IC₅₀ values <10 µM in vitro .
b. Imidazo[1,5-a]pyrimidines
- Structural Difference : Substitutes the pyrazole with an imidazole ring.
- Activity : Exhibits calcium antagonism and SGLT2 inhibition for diabetes management. Lower fluorescence intensity compared to pyrazolo analogs due to reduced electron delocalization .
c. Triazolo[1,5-a]pyrimidines
Functional Group Variations
a. 7-Amino Derivatives (e.g., 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile)
- Synthesis: Prepared via cyclocondensation of 5-aminopyrazole with acetylacetone in DMF/acetic acid .
- Optical Properties: Displays enhanced fluorescence (λem = 393–414 nm) compared to non-amino analogs (λem = 304–332 nm) due to extended conjugation from the amino group .
b. 3-Carboxamide Derivatives
- Example : 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
- Library Synthesis : Over 400 compounds generated via combinatorial chemistry. Carboxamide substituents improve kinase inhibition (e.g., TTK inhibitors with IC₅₀ <100 nM) .
c. Halogenated Derivatives (e.g., 5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile)
Table 1: Key Pharmacological Profiles
Physicochemical Properties
Biological Activity
Pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a member of the pyrazolo[1,5-a]pyrimidine family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits various pharmacological properties, including anticancer, antimicrobial, and enzymatic inhibitory activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.
Synthesis and Structural Characteristics
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves condensation reactions between aminopyrazoles and various electrophiles. For instance, recent studies have demonstrated efficient synthetic pathways that yield high-purity compounds with significant biological activity . The structural versatility of pyrazolo[1,5-a]pyrimidines allows for modifications that enhance their pharmacological profiles.
1. Anticancer Activity
This compound has shown promising anticancer properties. A study reported that derivatives of this compound exhibited potent inhibition against cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival . Notably, CPL302415, a derivative of pyrazolo[1,5-a]pyrimidine, demonstrated an IC50 value of 18 nM against PI3Kδ, suggesting its potential as a therapeutic agent for cancer treatment .
2. Antimicrobial Properties
Research has highlighted the antimicrobial efficacy of pyrazolo[1,5-a]pyrimidine derivatives against a range of pathogens. A series of synthesized compounds were evaluated for their antibacterial activity, revealing significant inhibition against Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
3. Enzymatic Inhibition
This compound derivatives have been identified as selective inhibitors for various enzymes. For example, they have been shown to inhibit phosphodiesterase (PDE) and protein kinases effectively . The selectivity and potency of these compounds make them valuable in the development of drugs targeting inflammatory and autoimmune diseases.
Case Study 1: Anticancer Efficacy
In a recent investigation, a library of pyrazolo[1,5-a]pyrimidine derivatives was screened for anticancer activity against multiple cancer cell lines. The study found that certain modifications at the C(2) position significantly enhanced cytotoxicity. Compounds with indole substitutions exhibited the highest selectivity towards cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Activity
A study focused on synthesizing new pyrazolo[1,5-a]pyrimidine derivatives evaluated their antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that several compounds displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Summary
Q & A
Q. How can the molecular structure of pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives be confirmed experimentally?
- Methodological Answer: Structural confirmation involves a combination of elemental analysis (C, H, N content) and spectroscopic techniques :
- IR spectroscopy : Identifies functional groups (e.g., CN stretch at ~2220 cm⁻¹) .
- NMR (¹H and ¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.1–7.7 ppm) and carbon frameworks .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .
Consistency with literature data (e.g., melting points, spectral profiles) is critical for validation .
Q. What synthetic routes are effective for introducing substituents at position 7 of this compound?
- Methodological Answer: Position 7 functionalization often involves cyclocondensation reactions . For example:
- Reacting 3-aminopyrazoles with α,β-unsaturated nitriles under basic conditions .
- Microwave-assisted synthesis improves regioselectivity and reduces reaction time .
- Key steps: Refluxing in pyridine or DMF, followed by neutralization and recrystallization (e.g., ethanol/DMF mixtures) .
Q. How can researchers optimize yields for this compound derivatives with electron-withdrawing groups?
- Methodological Answer:
- Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
- Introduce catalysts (e.g., triethylamine) to accelerate cyclization .
- Monitor reaction progress via TLC and optimize temperature (e.g., 120°C for 10 hours) to minimize side products .
Advanced Research Questions
Q. How do structural modifications at position 3 influence the biological activity of this compound derivatives?
- Methodological Answer:
- Substituent effects : Azo groups (e.g., 3-(4'-chlorophenylazo)) enhance EGFR inhibition via hydrogen bonding (e.g., Met769 interaction at 2.95 Å) .
- SAR studies : Compare analogs with varying substituents (e.g., 3-methyl vs. 3-cyano) using enzyme assays (IC₅₀ values) and molecular docking (e.g., AutoDock Vina) .
- Key observation : Electron-withdrawing groups (e.g., CN) improve binding affinity but may reduce solubility .
Q. What strategies resolve contradictory data in spectroscopic characterization of this compound derivatives?
- Methodological Answer:
- Cross-validate techniques : Combine X-ray crystallography (if available) with DFT-calculated NMR/IR spectra .
- Address discrepancies : For example, inconsistent ¹³C NMR shifts may arise from tautomerism; use variable-temperature NMR to probe dynamic effects .
- Reference standards : Synthesize and characterize known derivatives (e.g., 10c in ) as internal controls .
Q. How can computational modeling guide the design of this compound-based fluorophores?
- Methodological Answer:
- TD-DFT calculations : Predict absorption/emission wavelengths by analyzing frontier molecular orbitals (HOMO-LUMO gaps) .
- Solvent effects : Simulate Stokes shifts using polarizable continuum models (e.g., ε = 35.8 for DMSO) .
- Experimental validation : Compare computed λmax with UV-Vis data (e.g., 254 nm for solid-state fluorescence) .
Key Recommendations
- For reproducibility : Publish full spectroscopic datasets (e.g., NMR raw files) in supporting information.
- For SAR : Prioritize substituents at positions 3 and 7, as they dominantly influence bioactivity .
- For computational studies : Validate force fields using crystallographic data to improve docking accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
